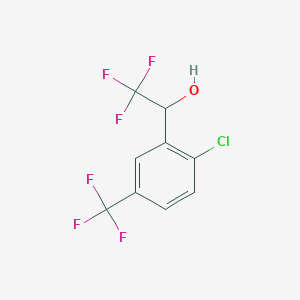
2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of a chloro group, two trifluoromethyl groups, and a benzyl alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as N-bromosuccinimide (NBS) and trifluoromethyl iodide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, including Friedel-Crafts acylation followed by reduction reactions . The scalability of these methods allows for the production of significant quantities of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce various substituted benzyl alcohols .
Wissenschaftliche Forschungsanwendungen
2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol involves interactions with specific molecular targets and pathways. The presence of the trifluoromethyl groups enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-nitro-alpha-(trifluoromethyl)benzyl Alcohol: Similar in structure but contains a nitro group instead of a second trifluoromethyl group.
2-(Trifluoromethyl)benzyl Alcohol: Lacks the chloro group and has only one trifluoromethyl group.
Uniqueness
2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol is unique due to the presence of both chloro and two trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high lipophilicity and chemical stability .
Eigenschaften
Molekularformel |
C9H5ClF6O |
|---|---|
Molekulargewicht |
278.58 g/mol |
IUPAC-Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5ClF6O/c10-6-2-1-4(8(11,12)13)3-5(6)7(17)9(14,15)16/h1-3,7,17H |
InChI-Schlüssel |
VNQQCHNZJWLBIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(C(F)(F)F)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


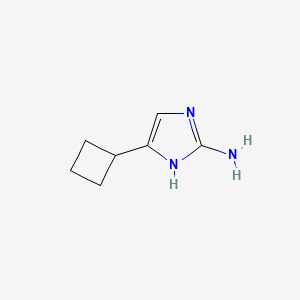
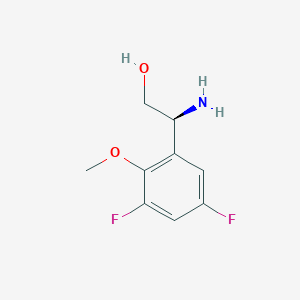
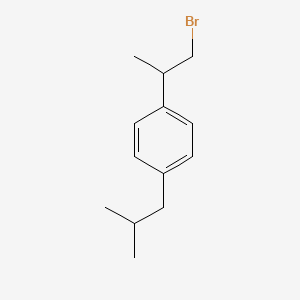
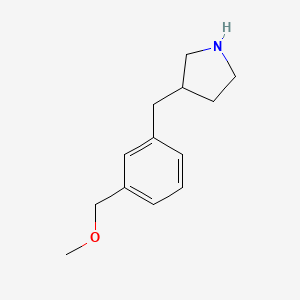
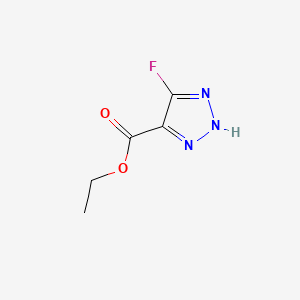
![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)

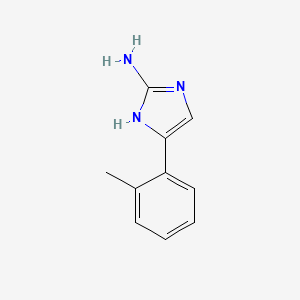

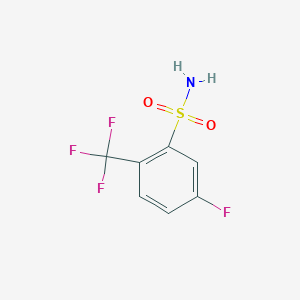
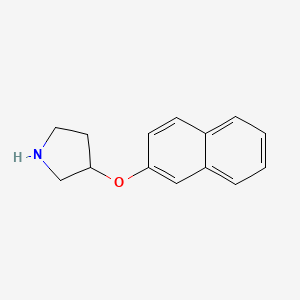
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)
![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)

